Barium isooctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

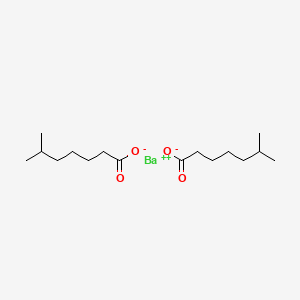

Barium isooctanoate is an organometallic compound with the chemical formula C16H30BaO4. It is a barium salt of isooctanoic acid, also known as 6-methylheptanoic acid. This compound is notable for its applications in various industrial processes, particularly as a stabilizer and catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium isooctanoate can be synthesized through the reaction of barium hydroxide with isooctanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:

Ba(OH)2+2C8H16O2→Ba(C8H15O2)2+2H2O

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of barium hydroxide to a solution of isooctanoic acid, followed by purification steps to remove any unreacted starting materials and by-products. The final product is typically obtained as a solid or a concentrated solution.

Chemical Reactions Analysis

Types of Reactions

Barium isooctanoate undergoes several types of chemical reactions, including:

Precipitation Reactions: When mixed with sulfate ions, this compound forms an insoluble precipitate of barium sulfate.

Substitution Reactions: It can participate in substitution reactions where the isooctanoate group is replaced by other ligands.

Common Reagents and Conditions

Sulfate Ions: Used in precipitation reactions to form barium sulfate.

Organic Solvents: Such as toluene or xylene, used in the synthesis and purification processes.

Major Products Formed

Barium Sulfate: Formed during precipitation reactions.

Substituted Barium Compounds: Formed during substitution reactions.

Scientific Research Applications

Barium isooctanoate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to provide contrast.

Medicine: Investigated for its potential use in radiographic imaging as a contrast agent.

Industry: Utilized as a stabilizer in the production of plastics and other polymers.

Mechanism of Action

The mechanism by which barium isooctanoate exerts its effects is primarily through its ability to interact with various molecular targets. In catalytic applications, it facilitates the formation and breaking of chemical bonds by stabilizing transition states. In biological applications, its high atomic number makes it effective in scattering X-rays, providing contrast in imaging techniques.

Comparison with Similar Compounds

Similar Compounds

Barium Acetate: Another barium salt used in similar applications but with different solubility and reactivity properties.

Barium Stearate: Used as a lubricant and stabilizer in plastics, similar to barium isooctanoate but with a longer carbon chain.

Uniqueness

This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in stabilizing emulsions and dispersions. Its moderate chain length also provides a balance between solubility and stability, making it versatile for various applications.

Biological Activity

Barium isooctanoate, a barium salt of isooctanoic acid, is a compound that has garnered attention for its potential biological activities. This article delves into the biological implications of this compound, exploring its mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by its solubility in organic solvents and limited solubility in water. This property influences its biological interactions, particularly in terms of absorption and distribution within biological systems. As a barium compound, it shares some properties with other barium salts, which have been shown to affect physiological functions.

Mechanisms of Action:

- Calcium Channel Blockade: Barium ions can interfere with calcium channels in cell membranes, leading to altered muscle contraction and neurotransmitter release. This action may contribute to its effects on blood pressure regulation and muscle function .

- Toxicity: While barium compounds can have therapeutic uses (e.g., barium sulfate as a contrast agent), they are also known for their toxicological profiles. High concentrations can lead to various health issues, including respiratory complications and cardiovascular effects .

Toxicological Profile

This compound exhibits toxicity similar to other barium salts. The following table summarizes key toxicological findings related to barium exposure:

Case Studies

-

Aspiration Events:

A notable case involved an 88-year-old male who aspirated a high concentration of barium sulfate during a swallowing study. Initial respiratory distress was observed, but the patient recovered after supportive care. Follow-up two years later indicated residual barium in the lungs but no significant health issues at that time . -

Barium Sulfate Aspiration:

A review of 22 adult patients who aspirated barium sulfate revealed an overall mortality rate of 36.36%, with complications such as acute respiratory distress syndrome (ARDS) being common. The study highlighted the risks associated with barium aspiration during diagnostic procedures .

Research Findings

Recent studies have explored the role of barium isotopes in biological cycling and their potential use as tracers for nutrient uptake in ecosystems. Barium's behavior in plants has been noted to mimic that of essential nutrients despite its toxicity at higher concentrations .

Key Findings:

- Barium can be absorbed by plants similarly to magnesium and calcium, leading to potential bioaccumulation in food chains.

- Its isotopic composition serves as a valuable tool for studying nutrient cycling in various environments.

Properties

CAS No. |

93843-12-0 |

|---|---|

Molecular Formula |

C16H30BaO4 |

Molecular Weight |

423.7 g/mol |

IUPAC Name |

barium(2+);6-methylheptanoate |

InChI |

InChI=1S/2C8H16O2.Ba/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

CBWMTXHJHRKXQF-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.